Di-tert-butyl (4-methylphenyl)methyl phosphate
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Overview
Description
Di-tert-butyl (4-methylphenyl)methyl phosphate is an organophosphorus compound characterized by the presence of two tert-butyl groups, a methyl group attached to a phenyl ring, and a phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-butyl (4-methylphenyl)methyl phosphate typically involves the reaction of 4-methylbenzyl chloride with di-tert-butyl phosphite under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired phosphate ester. The reaction mixture is usually heated to promote the reaction and then purified through distillation or chromatography to obtain the pure product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Di-tert-butyl (4-methylphenyl)methyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Hydrolysis: In the presence of water or aqueous acids, the compound can hydrolyze to form phosphoric acid derivatives and tert-butyl alcohol.
Substitution: The phosphate group can be substituted with other nucleophiles, leading to the formation of different organophosphorus compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic aqueous solutions are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products:
Oxidation: Higher oxidation state phosphates.
Hydrolysis: Phosphoric acid derivatives and tert-butyl alcohol.
Substitution: Various organophosphorus compounds depending on the nucleophile used.
Scientific Research Applications
Di-tert-butyl (4-methylphenyl)methyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly as a prodrug to enhance bioavailability.
Industry: Utilized as an additive in polymer production to improve material properties and stability.
Mechanism of Action
The mechanism of action of Di-tert-butyl (4-methylphenyl)methyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can affect cellular pathways by modulating the activity of key proteins involved in signal transduction .
Comparison with Similar Compounds
- Bis(2,4-di-tert-butylphenyl)phosphate
- 3,3′,5,5′-tetra-tert-butyl-2,2′-dihydroxybiphenylphosphate
- Bis(p-nonylphenyl)phosphate
Comparison: Di-tert-butyl (4-methylphenyl)methyl phosphate is unique due to its specific structural features, such as the presence of a methyl group on the phenyl ring and two tert-butyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
Properties
CAS No. |
820208-42-2 |
---|---|
Molecular Formula |
C16H27O4P |
Molecular Weight |
314.36 g/mol |
IUPAC Name |
ditert-butyl (4-methylphenyl)methyl phosphate |
InChI |
InChI=1S/C16H27O4P/c1-13-8-10-14(11-9-13)12-18-21(17,19-15(2,3)4)20-16(5,6)7/h8-11H,12H2,1-7H3 |
InChI Key |
CTNDQPGJSNSQFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COP(=O)(OC(C)(C)C)OC(C)(C)C |
Origin of Product |
United States |
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